molecular formula C13H17N3O2 B11729169 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol

Cat. No.: B11729169
M. Wt: 247.29 g/mol
InChI Key: RYOSULRHNDGYMB-UHFFFAOYSA-N
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Description

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol is a compound that features a pyrazole ring attached to a benzene ring with two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-amine with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like sulfuric acid or other strong acids .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or chlorine. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and benzene derivatives with hydroxyl groups. Examples include:

Uniqueness

What sets 4-{[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)amino]methyl}benzene-1,3-diol apart is its unique combination of a pyrazole ring and a benzene ring with hydroxyl groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

4-[[(1-ethyl-3-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol

InChI

InChI=1S/C13H17N3O2/c1-3-16-8-12(9(2)15-16)14-7-10-4-5-11(17)6-13(10)18/h4-6,8,14,17-18H,3,7H2,1-2H3

InChI Key

RYOSULRHNDGYMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)NCC2=C(C=C(C=C2)O)O

Origin of Product

United States

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